3-Methoxy-2,4,6-trifluorophenylboronic acid
Overview
Description
3-Methoxy-2,4,6-trifluorophenylboronic Acid is used as a reactant in the preparation of adamantyl-tethered biphenyl compounds capable of inducing apoptosis in cancer cells .
Synthesis Analysis
The synthesis of this compound involves the use of this compound as a reactant in the preparation of adamantyl-tethered biphenyl compounds . It is also involved in the synthesis of multisubstituted olefins and conjugate dienes .Molecular Structure Analysis
The molecular formula of this compound is C7H6BF3O3. Its molecular weight is 205.93g/mol . The SMILES string representation is COc1c(F)cc(F)c(B(O)O)c1F .Chemical Reactions Analysis
This compound is used as a reactant in various chemical reactions. For instance, it is used in the preparation of adamantyl-tethered biphenyl compounds . It is also involved in the synthesis of multisubstituted olefins and conjugate dienes .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular formula is C7H6BF3O3 and its molecular weight is 205.93g/mol .Scientific Research Applications
Organic Synthesis and Cascade Reactions
3-Methoxy-2,4,6-trifluorophenylboronic acid plays a pivotal role in the synthesis of complex organic molecules. For example, it has been utilized in the cascade synthesis of polyoxygenated 6H,11H-[2]benzopyrano-[4,3-c][1]benzopyran-11-ones, showcasing its utility in generating intricate structures from simpler precursors. Such compounds have demonstrated moderate cytotoxicity against human epithelial mammary HBL100 cells, underscoring their potential in medicinal chemistry (Naumov et al., 2007).
Supramolecular Chemistry
In supramolecular chemistry, this compound has been employed to design and synthesize supramolecular assemblies. These assemblies leverage the formation of O–H⋯N hydrogen bonds, highlighting the acid's role in constructing complex molecular architectures with potential applications in nanotechnology and material sciences (Pedireddi & Seethalekshmi, 2004).
Catalysis and Reaction Mechanisms
The compound also finds applications in catalysis, as evidenced by its involvement in the NHC-Gold(I)-catalyzed alkoxylation of alkynes. This research not only broadens the understanding of reaction mechanisms but also contributes to the development of more efficient and selective catalytic processes (Trinchillo et al., 2016).
Materials Science and Photonics
Further extending into materials science, research has demonstrated the ability of methoxy-substituted difluoroboron dibenzoylmethane complexes to exhibit intense fluorescence and significant triplet quantum yields. These findings open doors to applications in imaging, sensing, and illumination, where such heavy-atom-free systems can offer advantages over traditional materials (Huang et al., 2018).
Corrosion Inhibition
Moreover, this compound derivatives have been investigated for their potential as corrosion inhibitors, a critical aspect in materials protection. For instance, triazole derivatives have shown effective inhibition of mild steel corrosion in acid media, which is pivotal for extending the lifespan of metal structures and components (Li et al., 2007).
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of adamantyl-tethered biphenyl compounds .
Biochemical Pathways
It is known to be used in the preparation of adamantyl-tethered biphenyl compounds , which could potentially affect various biochemical pathways.
Result of Action
It is used as a reactant in the preparation of adamantyl-tethered biphenyl compounds capable of inducing apoptosis in cancer cells .
Properties
IUPAC Name |
(2,4,6-trifluoro-3-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDORBPOVXUMTLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584621 | |
Record name | (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-08-4 | |
Record name | B-(2,4,6-Trifluoro-3-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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